molecular formula C13H14ClN3O2 B258688 5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No. B258688
M. Wt: 279.72 g/mol
InChI Key: SSFYSVOYYYMLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. It is a benzamide derivative that has been extensively studied for its biological activities and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide is not fully understood. However, it has been suggested that it may exert its biological activities by modulating various signaling pathways in cells.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain fungal species and reduce inflammation in animal models. It has also been shown to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide in lab experiments is its potential for use as a therapeutic agent in various diseases. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide. These include:
1. Further investigation of its mechanism of action to better understand its biological activities.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Exploration of its potential as a therapeutic agent for the treatment of various diseases.
4. Investigation of its potential as a lead compound for the development of new drugs.
5. Study of its pharmacokinetics and pharmacodynamics to better understand its safety and efficacy.
Conclusion
In conclusion, 5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide is a chemical compound that has shown potential for use in various fields. Its biological activities and potential therapeutic uses make it an interesting subject for scientific research. Further investigation is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a suitable base such as potassium carbonate. The resulting intermediate is then treated with benzoyl chloride to yield the final product.

Scientific Research Applications

5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to exhibit antifungal, anti-inflammatory, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.

properties

Product Name

5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]benzamide

InChI

InChI=1S/C13H14ClN3O2/c1-17-8-9(7-16-17)6-15-13(18)11-5-10(14)3-4-12(11)19-2/h3-5,7-8H,6H2,1-2H3,(H,15,18)

InChI Key

SSFYSVOYYYMLMQ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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